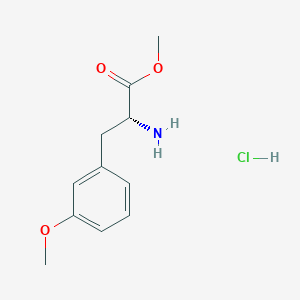

3-Methoxy-D-phenylalanine methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-D-phenylalanine methyl ester hydrochloride (3-Methoxy-D-Phe-OMe-HCl) is an amino acid derivative that has a wide range of applications in scientific research. It is a useful reagent for the synthesis of various compounds and has been used in a variety of biochemical and physiological studies. It has been used to study enzyme activities, protein-ligand interactions, and other aspects of biochemistry.

Scientific Research Applications

Neuroprotective Research

This compound has been utilized in neuroscientific studies to investigate its neuroprotective effects. It’s been applied in models to treat lesions in mice serotonin neurons and to test its protective impact on mesencephalic neurons .

Melanoma Research

In the field of cancer research, specifically melanoma, 3-Methoxy-D-phenylalanine methyl ester hydrochloride has been used to study tyrosinase activity in B16F10 skin melanoma cells. This is crucial for understanding melanogenesis and developing treatments for skin cancer .

Synthesis of Benzhydrylidene Aza-Glycinyl-D-Phenylalanine Methyl Ester

Researchers have synthesized Benzhydrylidene Aza-Glycinyl-D-Phenylalanine Methyl Ester from 3-Methoxy-D-phenylalanine methyl ester hydrochloride . This synthesis is significant for the development of new pharmaceutical compounds .

Conversion of Amino Acids

The compound is used in the conversion of amino acids into n-menthyloxycarbonyl alkyl ester derivatives. This application is important for the production of various biochemicals and for analytical purposes in chemistry .

Chromatography and Mass Spectrometry

In analytical chemistry, 3-Methoxy-D-phenylalanine methyl ester hydrochloride is used in chromatography and mass spectrometry protocols. It helps in the separation and analysis of complex mixtures, which is essential for quality control and research in life sciences .

Biopharma Production

The compound finds application in biopharma production, where it may be involved in the synthesis of active pharmaceutical ingredients or as a reagent in the production process .

Safety and Controlled Environments

In safety research and controlled environments, 3-Methoxy-D-phenylalanine methyl ester hydrochloride is used to study its effects under various conditions, which is important for handling and storage guidelines in laboratory settings .

Cleanroom Technology

Lastly, this compound is relevant in cleanroom technology, where it’s used to test contamination control processes and to ensure the integrity of products in sensitive manufacturing environments .

properties

IUPAC Name |

methyl (2R)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZUOHUAFORHP-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)

![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)

![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)